3-(Piperidin-3-yl)benzoic acid
Overview
Description
“3-(Piperidin-3-yl)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 2007921-14-2 . It has a molecular weight of 241.72 .
Molecular Structure Analysis
The InChI code for “3-(Piperidin-3-yl)benzoic acid hydrochloride” is1S/C12H15NO2.ClH/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11;/h1,3-4,7,11,13H,2,5-6,8H2,(H,14,15);1H
. Physical And Chemical Properties Analysis
“3-(Piperidin-3-yl)benzoic acid hydrochloride” is a solid compound that should be stored at 2-8°C . It has a molecular formula of C12H16ClNO2 .Scientific Research Applications
1. Synthesis of Spirooxindoles
3-(Piperidin-3-yl)benzoic acid has been utilized in the synthesis of spirooxindoles, specifically in the direct functionalization of N-H/α,α,β,β-C(sp3)-H of piperidine. This method, promoted by 4-(trifluoromethyl)benzoic acid, forms an azomethine ylide intermediate, facilitating the synthesis of spirooxindoles with 3-substituted oxindole moieties (Du et al., 2017).
2. Synthesis of Selective CB2 Receptor Agonists
A synthetic approach using 3-(Piperidin-3-yl)benzoic acid derivatives has been developed for the creation of selective CB2 receptor agonists. This involved a complex process including palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reaction, chemical resolution, and Wolf–Kishner reaction (Luo & Naguib, 2012).
3. Development of Hybrid Compounds
Reactions involving 3-(Piperidin-3-yl)benzoic acid have been used to synthesize hybrid compounds containing pharmacophoric fragments. This process involves the formation of a condensed dihydropyran structure and its subsequent aromatization into a benzodihydrochromenilium salt (Ivanova, Kanevskaya & Fedotova, 2019).
4. Antimicrobial Activity Studies
Some derivatives of 3-(Piperidin-3-yl)benzoic acid, like benzamide derivatives, have been synthesized and shown to have potential anti-fatigue effects. These derivatives have been tested in weight-loaded forced swimming mice, showing enhanced swimming capacity, which could indicate a potential for anti-fatigue applications (Wu et al., 2014).
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “3-(Piperidin-3-yl)benzoic acid” and its derivatives may have potential applications in drug design and synthesis.
properties
IUPAC Name |
3-piperidin-3-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTVCJWHSMRFIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-3-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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